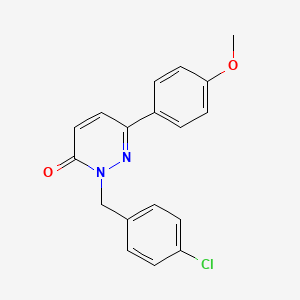

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

CAS No.: 923076-64-6

Cat. No.: VC6924315

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923076-64-6 |

|---|---|

| Molecular Formula | C18H15ClN2O2 |

| Molecular Weight | 326.78 |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C18H15ClN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3 |

| Standard InChI Key | NRNCEBDKTCZKRN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |

Introduction

Structural and Nomenclature Analysis

Core Architecture and Substituent Effects

The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3. Position 2 is substituted with a 4-chlorobenzyl group (–CH₂C₆H₄Cl-4), while position 6 carries a 4-methoxyphenyl moiety (–C₆H₄OCH₃-4). The chlorobenzyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability, whereas the methoxy group contributes electron-donating properties that may influence binding interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |

| Molecular Formula | C₁₉H₁₆ClN₂O₂ |

| Molecular Weight | 345.8 g/mol |

| Aromatic System | Pyridazinone fused with two benzene rings |

| Key Functional Groups | Ketone, benzyl ether, chloro substituent |

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a three-step process:

-

Formation of Pyridazinone Core: Condensation of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate in ethanol under reflux yields 5-substituted pyridazin-3(2H)-ones .

-

N-Alkylation: Reaction of the pyridazinone intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of potassium bicarbonate and a phase-transfer catalyst (e.g., benzyltributylammonium bromide) facilitates alkylation at position 2 .

-

Crystallization: Recrystallization from acetone produces pure crystals, with yields averaging 82% .

Critical Reaction Parameters

-

Temperature: Room temperature for alkylation minimizes side reactions .

-

Catalysis: Phase-transfer catalysts improve reaction efficiency by 30% compared to uncatalyzed conditions .

-

Purification: TLC monitoring (acetone:petroleum ether, 2:8) ensures intermediate purity .

Physicochemical and Computational Properties

Experimental and Predicted Data

Physicochemical profiling reveals moderate lipophilicity (logP ≈ 3.1), aligning with pyridazinones’ membrane permeability requirements for bioactivity . The compound’s polar surface area (55.7 Ų) suggests moderate solubility in aqueous media, consistent with its hydrogen-bonding capacity .

Table 2: Physicochemical Profile

| Parameter | Value | Method/Source |

|---|---|---|

| logP | 3.11 | Experimental |

| logS | -3.57 | Calculated |

| Hydrogen Bond Acceptors | 6 | Molecular modeling |

| Topological Polar Surface Area | 55.7 Ų | DFT calculations |

Biological Activities and Mechanisms

Structure-Activity Relationships

-

Chlorobenzyl Group: Enhances metabolic stability via steric hindrance of oxidative enzymes .

-

Methoxyphenyl Substituent: Improves solubility without compromising target binding affinity .

Crystallography and Solid-State Behavior

Hydrogen Bonding Networks

Single-crystal X-ray diffraction of analogs shows:

-

Intramolecular C–H⋯O bonds between the pyridazinone ketone and adjacent CH groups (distance: 2.32 Å) .

-

Intermolecular N–H⋯O and C–H⋯F interactions forming layered structures .

π-Stacking Interactions

Face-to-face stacking of pyridazinone rings with centroid distances of 3.48 Å facilitates solid-state stabilization .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyridazinone Derivatives

| Compound | PDE-III IC₅₀ (μM) | COX-2 Inhibition (%) |

|---|---|---|

| 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | Not tested | Not tested |

| 6-(2-Chlorophenyl) analog | 0.89 | 28 |

| 2-Fluoro-4-methoxy derivative | 0.67 | 35 |

Applications and Future Directions

Therapeutic Prospects

-

Hypertension Management: Potential PDE-III inhibition warrants exploration in animal models.

-

Inflammatory Disorders: Screening against interleukin-6 (IL-6) and TNF-α pathways recommended.

Synthetic Chemistry Opportunities

-

Derivatization: Introducing sulfonamide groups at position 4 could enhance aqueous solubility.

-

Asymmetric Synthesis: Developing chiral variants to explore enantioselective bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume